molecular formula C19H16N4S B4267941 4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B4267941
M. Wt: 332.4 g/mol
InChI Key: GHMNBCGJXLAWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPTT belongs to the class of thiosemicarbazone derivatives and has shown promising results in various studies.

Mechanism of Action

4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, such as thymidylate synthase and ribonucleotide reductase. This compound also activates the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its low toxicity. This compound has been shown to have minimal toxicity in normal cells, making it a potentially safer alternative to traditional chemotherapy drugs. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in vivo. Finally, more research is needed to explore the potential use of this compound in other disease states, such as infectious diseases.

Scientific Research Applications

4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

4-methyl-3-[2-(3-methylphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c1-12-6-5-7-13(10-12)17-11-15(18-21-22-19(24)23(18)2)14-8-3-4-9-16(14)20-17/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMNBCGJXLAWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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